4-Ethyl-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis The synthesis of related nitrobenzoic acid derivatives often involves nitration reactions, esterification, or catalytic processes. For example, the synthesis of ethyl 4-nitrobenzoate, a related compound, can be catalyzed by TiO2/Fe^(3+) under specific conditions, achieving a yield of up to 88% (Fu Rong-geng, 2012). Another approach for synthesizing nitrobenzoic acid derivatives involves the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids, highlighting the influence of catalysts and reaction conditions on the yield and efficiency (Liang Hong-ze, 2013).
Molecular Structure Analysis The crystal structure of similar nitrobenzoate compounds reveals significant insights into their molecular arrangement and interactions. For instance, the structure of ethyl 4-butylamino-3-nitrobenzoate shows intramolecular hydrogen bonding, contributing to its stability and defining its molecular conformation (S. N. Narendra Babu et al., 2009). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties 4-Ethyl-3-nitrobenzoic acid, like its analogs, participates in various chemical reactions, including esterification and coupling reactions, which are foundational for synthesizing more complex organic molecules. The influence of nitro groups on reactivity is significant, as seen in the rates of alkaline hydrolysis of ethyl nitrobenzoates, where the position of the nitro group affects the reaction rate (Y. Iskander et al., 1966).
Scientific Research Applications
Alkaline Hydrolysis Studies : The presence of a nitro-group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This is influenced by both steric and mesomeric interaction factors (Iskander, Tewfik, & Wasif, 1966).
Crystal Structure Analysis : The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, demonstrates intramolecular and intermolecular hydrogen bonding, contributing to the stabilization of its molecular structure (Narendra Babu et al., 2009).
Amidation Catalysis : Amidation of 4-nitrobenzoic acid with ammonia, in the presence of boric acid and polyethylene glycol, is a significant process. This research contributes to the understanding of the synthesis and kinetics of the reaction (Shteinberg, 2011).
Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid is used in synthesizing various heterocyclic scaffolds, indicating the potential of similar compounds in drug discovery (Křupková et al., 2013).
Solubility and Thermodynamics : The solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents and its thermodynamic properties are crucial for understanding its behavior in different mediums (Wu et al., 2016).
Sulfhydryl Group Determination : A water-soluble aromatic disulfide derived from similar compounds is useful in determining sulfhydryl groups in biological materials, highlighting its application in biochemistry (Ellman, 1959).
Esterification Catalysis : Acidic ionic liquid catalysts have been shown to efficiently catalyze the esterification of 4-nitrobenzoic acid, demonstrating the compound's utility in organic synthesis (Hong-ze, 2013).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYVLOGZGRKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429096 | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-nitrobenzoic acid | |
CAS RN |
103440-95-5 | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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